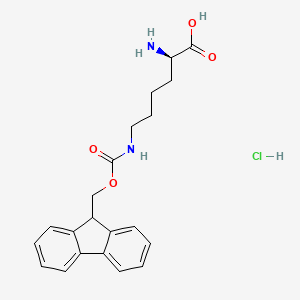

(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride” is also known as Nalpha-Fmoc-D-lysine Hydrochloride or Fmoc-D-Lys-OH.HCl . It is a derivative of D-Lysine, which is the unnatural isomer of L-Lysine .

Molecular Structure Analysis

The molecular formula of this compound is C21H25ClN2O4 . The InChI Key is MVMZFAIUUXYFGY-FSRHSHDFSA-N . The SMILES representation is C1=CC=C2C (=C1)C (C3=CC=CC=C32)COC (=O)NC (CCCCN)C (=O)O.Cl .

Physical and Chemical Properties Analysis

This compound is a white to yellow crystalline powder . Its molecular weight is 404.89 g/mol .

Scientific Research Applications

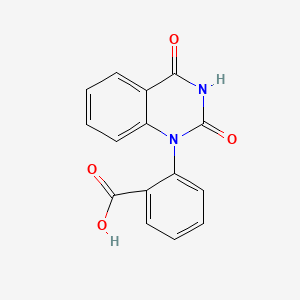

Synthesis and Structural Analysis

Compounds similar to "(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride" are often utilized in synthetic chemistry for the development of novel pharmacological agents. For instance, research on quinoxaline derivatives has shown significant potential in antitumoral properties, highlighting the importance of such compounds in medicinal chemistry (Aastha Pareek and Dharma Kishor, 2015). These compounds, due to their complex structures, serve as key intermediates in synthesizing a wide range of therapeutic agents.

Biocatalyst Inhibition Studies

The study of biocatalyst inhibition is another critical area where compounds with similar complexity are used. For example, carboxylic acids have been shown to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of biorenewable chemicals. Such studies are essential for understanding and improving the robustness of microbial strains used in biotechnology (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).

Environmental and Toxicological Research

Compounds of this nature are also studied for their environmental impact and toxicological profiles. Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives, for example, provides crucial insights into the persistence, bioaccumulation, and potential toxicity of these compounds in the environment, informing regulatory decisions and environmental safety assessments (Yu Wang et al., 2019).

Peptide Synthesis and Protein Design

In peptide synthesis and protein design, such compounds are instrumental. They can be used to introduce specific functionalities or structural features into peptides and proteins, enhancing their stability, activity, or binding properties. The development of biosynthetic methods to incorporate noncanonical amino acids into proteins, for instance, expands the utility of fluorinated amino acids in designing proteins with novel chemical and biological properties (B. Buer, E. Marsh, 2012).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the stability and efficacy of this compound . For instance, the Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis.

Properties

IUPAC Name |

(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLVUEJQCVSAGF-FSRHSHDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367272-52-4 |

Source

|

| Record name | D-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367272-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)